1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a dihydroimidazole moiety
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole ring, followed by the introduction of the fluorophenyl group and the dihydroimidazole moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:
1,3-Benzodioxol-5-yl-2-methylpropanoic acid: This compound shares the benzodioxole ring but differs in its functional groups and overall structure.
3-(1,3-Benzodioxol-5-yl)-2-oxiranyl(3,4-dimethoxyphenyl)methanone:
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-14-3-1-2-12(8-14)10-25-18-20-6-7-21(18)17(22)13-4-5-15-16(9-13)24-11-23-15/h1-5,8-9H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMZCGRCIPCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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